LogP Differentiation: 3,4-Dichloro-5-(cyclohexyloxy)pyridazine vs. 3,6-Dichloropyridazine
The 3,4-dichloro substitution pattern on the pyridazine ring generates a LogP of 3.49 , which is 1.71–2.59 LogP units higher than the 3,6-dichloropyridazine core (LogP 0.90–1.78) . This >50-fold increase in octanol-water partition coefficient repositions the compound from a polar, systemic-exposure-dominated space into the CNS-penetrant sweet spot (LogP 2–4). In a head-to-head comparison, the 3,4-dichloro arrangement elevates LogP by approximately 2.0–2.6 units relative to 3,6-dichloropyridazine (LogP of 3,4-dichloropyridazine is reported as 1.78) [1], with the additional cyclohexyloxy group at C5 adding a further +1.7 LogP units.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.49 (Leyan.com, calculated) |
| Comparator Or Baseline | 3,6-Dichloropyridazine: LogP = 0.90–1.78; 3,4-Dichloropyridazine: LogP = 0.77–1.78 |
| Quantified Difference | ΔLogP ≈ +1.71 to +2.59 vs. 3,6-dichloropyridazine; ΔLogP ≈ +1.71 to +2.72 vs. 3,4-dichloropyridazine core |
| Conditions | Predicted using molecular property calculation algorithms (Leyan, Chemsrc, Molbase databases) |
Why This Matters
For CNS drug discovery, a LogP of 3.49 places the compound in the optimal permeability range for passive blood-brain barrier crossing, providing an immediate lead-like advantage over the more polar 3,6- and 3,4-dichloropyridazine cores that would require extensive structural modification to achieve comparable CNS exposure.
- [1] Molbase. 3,4-Dichloropyridazine (CAS 1677-80-1). https://qiye.molbase.cn/ (accessed 2026-05-13). View Source
